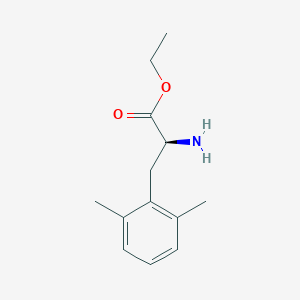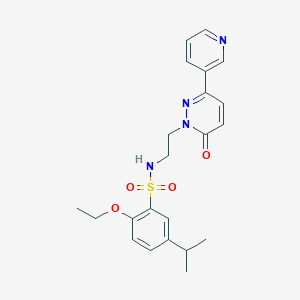
ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N4O6S and its molecular weight is 470.5. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound involved in various synthetic processes in chemical research. For instance, it is used in the synthesis of imidazolone derivatives through a one-pot reaction involving Michael addition and cyclization processes (Bezenšek et al., 2012). Additionally, it plays a role in the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which have been evaluated for antimicrobial activity (Sarvaiya, Gulati, & Patel, 2019).
Involvement in Multistep Reaction Sequences
This compound is also key in multistep reaction sequences, such as the synthesis of 1-{2-(phthalimido-N-oxy)-ethyl} derivatives of dihydropyridine carboxamides. These complex synthetic pathways often involve reactions with various reagents to yield new chemical entities (Dangi, Hussain, Sain, & Talesara, 2010).
Antimicrobial Studies
In addition to its synthetic utility, compounds derived from ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have been explored for their antimicrobial properties. Research has shown that certain derivatives exhibit significant activity against various bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Photochemical Studies
Photochemical rearrangements of dihydro-1,3-thiazines, which include derivatives of this compound, have also been studied. These studies provide insights into the behavior of such compounds under photolysis, expanding our understanding of their chemical properties and potential applications (Bhatia et al., 1998).
Crystal Structure Analysis
The crystal structure of related compounds has also been a subject of research, offering valuable information on the molecular configuration and potential interactions of these chemicals in various environments (Cossar et al., 2018).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should always be followed when working with chemicals. Material Safety Data Sheets (MSDS) provide important safety information and should be consulted when available .
Propriétés
IUPAC Name |
ethyl 4-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c1-4-32-22(29)20-18(14-19(27)26(24-20)16-8-6-5-7-9-16)23-21(28)15-10-12-17(13-11-15)33(30,31)25(2)3/h5-14H,4H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCOGXFYEPNSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2457170.png)
![2-[4-(Phenylamino)phenoxy]acetic acid](/img/structure/B2457172.png)




![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2457179.png)


